molecular formula C16H28N2O6 B12718597 N,N'-(1,8-Dioxo-1,8-octanediyl)bisglycine diethyl ester CAS No. 93144-30-0

N,N'-(1,8-Dioxo-1,8-octanediyl)bisglycine diethyl ester

Cat. No.: B12718597
CAS No.: 93144-30-0
M. Wt: 344.40 g/mol
InChI Key: JFJSAUZBEXMLDQ-UHFFFAOYSA-N
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Description

N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine diethyl ester is a chemical compound with the molecular formula C12H20N2O6 and a molecular weight of 288.3 g/mol . This compound is characterized by the presence of glycine units linked through a 1,8-dioxo-1,8-octanediyl bridge, with diethyl ester groups attached to the glycine residues. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine diethyl ester typically involves the reaction of glycine derivatives with a suitable dicarboxylic acid or its derivatives. One common method involves the use of glycine ethyl ester hydrochloride and suberic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for precise temperature and pH regulation, and purification techniques such as crystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.

    Amidation: Amines (e.g., ethylamine) in the presence of coupling agents like EDCI or DCC.

    Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.

Major Products Formed

Scientific Research Applications

N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine diethyl ester is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine diethyl ester involves its ability to form stable amide bonds and undergo hydrolysis and reduction reactions. These properties make it a versatile intermediate in organic synthesis and biochemical applications. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(1,8-Dioxo-1,8-octanediyl)bisglycine diethyl ester is unique due to its combination of glycine residues and diethyl ester groups, which provide a balance of reactivity and stability. This makes it particularly useful in peptide synthesis and as an intermediate in the production of bioactive compounds .

Properties

CAS No.

93144-30-0

Molecular Formula

C16H28N2O6

Molecular Weight

344.40 g/mol

IUPAC Name

ethyl 2-[[8-[(2-ethoxy-2-oxoethyl)amino]-8-oxooctanoyl]amino]acetate

InChI

InChI=1S/C16H28N2O6/c1-3-23-15(21)11-17-13(19)9-7-5-6-8-10-14(20)18-12-16(22)24-4-2/h3-12H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

JFJSAUZBEXMLDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CCCCCCC(=O)NCC(=O)OCC

Origin of Product

United States

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